molecular formula C12H18N4O6 B5912822 N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide

Cat. No.: B5912822
M. Wt: 314.29 g/mol
InChI Key: AXBULOISOBZTOI-UHFFFAOYSA-N
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Description

N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide is a complex organic compound known for its unique structure and versatile applications. This compound features two oxazolidinone rings connected by an ethanediamide linkage, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide typically involves the reaction of oxazolidinone derivatives with ethanediamide under controlled conditions. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane and catalysts to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce more reactive intermediates suitable for further chemical transformations .

Scientific Research Applications

N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide involves its ability to act as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines. This process is crucial in the synthesis of peptides and other complex molecules. The compound’s oxazolidinone rings play a key role in stabilizing reaction intermediates, thereby enhancing the efficiency of the coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide stands out due to its dual oxazolidinone rings, which provide enhanced stability and reactivity in chemical reactions. This makes it particularly valuable in applications requiring precise and efficient coupling reactions.

Properties

IUPAC Name

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O6/c17-9(13-1-3-15-5-7-21-11(15)19)10(18)14-2-4-16-6-8-22-12(16)20/h1-8H2,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBULOISOBZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCNC(=O)C(=O)NCCN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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